![molecular formula C18H16NNaO5 B12510050 sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium est un composé organique complexe qui présente un ion sodium coordonné à une fraction benzoate, qui est en outre liée à un groupe 3-(3,4-diméthoxyphényl)prop-2-énoylamino
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium implique généralement les étapes suivantes :
Formation du chlorure de 3-(3,4-diméthoxyphényl)prop-2-énoyle : Ceci est obtenu en faisant réagir l’acide 3-(3,4-diméthoxyphényl)prop-2-énoïque avec du chlorure de thionyle sous reflux.
Réaction d’amidation : Le chlorure d’acyle résultant est ensuite mis à réagir avec l’acide 2-aminobenzoïque en présence d’une base telle que la triéthylamine pour former la liaison amide.
Neutralisation : La dernière étape consiste à neutraliser le produit avec de l’hydroxyde de sodium pour former le sel de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Les réacteurs à écoulement continu et les systèmes de synthèse automatisés peuvent être utilisés pour améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être réalisée en utilisant de l’hydrogène gazeux en présence d’un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau de la fraction benzoate.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Hydroxyde de sodium ou autres bases fortes.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’alcanes.
Substitution : Formation de benzoates ou d’amides substitués.
Applications De Recherche Scientifique
Le 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et en catalyse.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de matériaux et de produits pharmaceutiques de pointe.
Mécanisme D'action
Le mécanisme d’action du 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes ou des récepteurs impliqués dans les voies inflammatoires.
Voies : Il peut moduler les voies de signalisation telles que la voie NF-κB, conduisant à des effets anti-inflammatoires.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-(3,4-diméthoxyphényl)propanoïque
- Acide 3,4-diméthoxycinnamique
- Acide 3,4-diméthoxyhydrocinnamique
Unicité
Le 2-[3-(3,4-diméthoxyphényl)prop-2-énoylamino]benzoate de sodium est unique en raison de ses caractéristiques structurelles spécifiques, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport aux composés similaires. Sa forme de sel de sodium améliore sa solubilité et sa stabilité, le rendant plus approprié pour diverses applications.
Propriétés
Formule moléculaire |
C18H16NNaO5 |
|---|---|
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1 |
Clé InChI |
KZGHWWBBHZLTTA-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


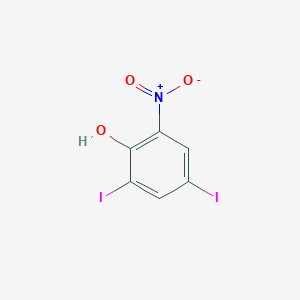
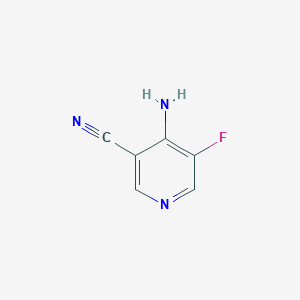
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
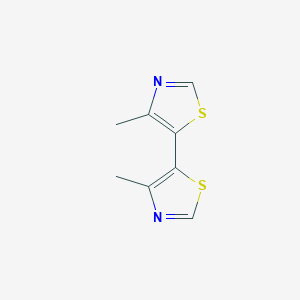
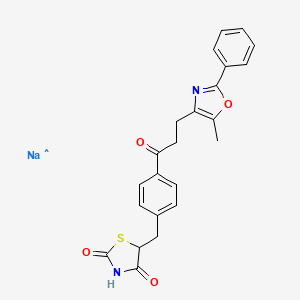
![But-2-enedioic acid;propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12509999.png)
![Bicyclo[6.1.0]non-4-en-9-ylmethanol](/img/structure/B12510013.png)
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
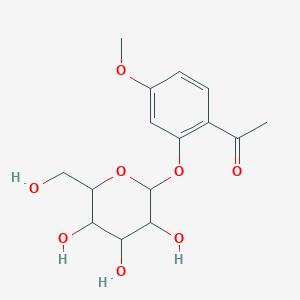
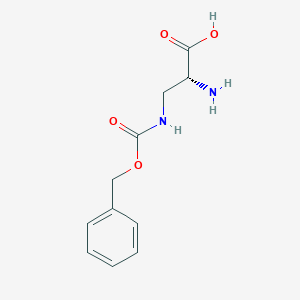
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)
